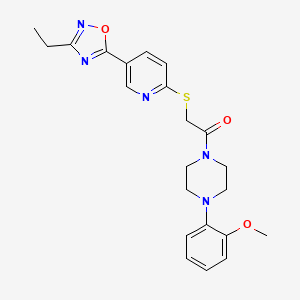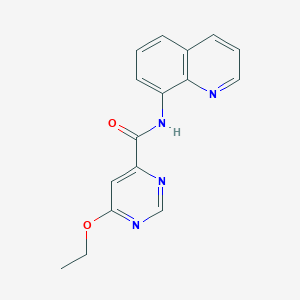
N2,N4-双(3-甲氧基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺
货号 B2429276
CAS 编号:
898648-82-3
分子量: 392.463
InChI 键: UYFIYZQKDUYYDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) and is widely used in scientific research. It has been shown to have potential therapeutic applications in the treatment of various cancers, such as melanoma, pancreatic cancer, and colon cancer.
科学研究应用
萃取分离技术
- 镅(III)的选择性萃取:1,3,5-三嗪的某些衍生物,如 BATP(疏水性、三齿氮杂环试剂),已被研究其从硝酸中选择性萃取镅(III)的能力,展示了它们在核废料管理和稀土元素回收中的潜力 (Hudson 等,2006)。
先进材料开发
- 聚酰胺和聚酰亚胺的合成:基于相似分子结构的化合物已被用于合成聚酰胺和聚酰亚胺,并使用了各种芳香二羧酸和四羧酸二酐。这些材料表现出较高的热稳定性和极性溶剂中的溶解性,使其适合于制造柔性薄膜和涂层 (杨和林,1995)。
- 含 s-三嗪环芳族聚酰胺的开发:另一项研究报告了含有 s-三嗪环的新型聚酰胺的合成,发现它们可溶于极性溶剂,且在 360°C 以下没有重量损失,表明它们在高性能材料中具有潜力 (Sagar 等,2001)。
光电学和 OLED 应用
- OLED 性能的改善:三嗪化合物已被用作有机发光二极管 (OLED) 中的电子传输层,展示了增强的驱动电压和功率转换效率。这突出了它们在推进 OLED 技术中的作用 (松岛等,2010)。
太阳能转换
- 共敏太阳能电池:1,3,5-三嗪的衍生物已被用作染料敏化太阳能电池 (DSSC) 中的共吸附剂,提高了它们的整体转换效率。这表明它们在提高太阳能电池性能方面的潜力 (魏等,2015)。
水处理和环境应用
- 新型纳滤膜:涉及 1,3,5-三嗪衍生物的研究已导致新型薄膜复合纳滤膜的开发,展示了增强的水通量和染料截留能力,表明它们在水净化过程中的应用 (刘等,2012)。
属性
IUPAC Name |
2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-28-17-9-5-7-15(13-17)22-19-24-20(23-16-8-6-10-18(14-16)29-2)26-21(25-19)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIYZQKDUYYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)
![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)
![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)






![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)